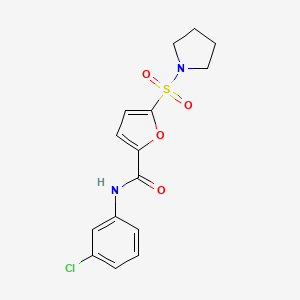![molecular formula C15H11BrN2O2 B6621278 2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide](/img/structure/B6621278.png)
2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide core and a cyanomethoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitrile Formation: The phenyl ring is functionalized with a cyanomethoxy group. This can be achieved by reacting the corresponding phenol with cyanogen bromide in the presence of a base such as sodium hydroxide.
Amide Formation: The final step involves the formation of the amide bond between the brominated benzamide and the cyanomethoxy-substituted phenyl group. This can be accomplished using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-arylbenzamide derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its derivatives may exhibit biological activities, such as anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or liquid crystals.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用机制
The mechanism of action of 2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The cyanomethoxy group can enhance the compound’s binding affinity and selectivity towards its target.
相似化合物的比较
2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide can be compared with other similar compounds, such as:
2-bromo-N-[4-(methoxy)phenyl]benzamide: Lacks the nitrile group, which may affect its reactivity and biological activity.
2-bromo-N-[4-(cyano)phenyl]benzamide: Lacks the methoxy group, which may influence its solubility and binding properties.
2-bromo-N-[4-(hydroxy)phenyl]benzamide: Contains a hydroxyl group instead of a cyanomethoxy group, which may alter its chemical and biological properties.
属性
IUPAC Name |
2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-14-4-2-1-3-13(14)15(19)18-11-5-7-12(8-6-11)20-10-9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNOWVJVFZHOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B6621199.png)
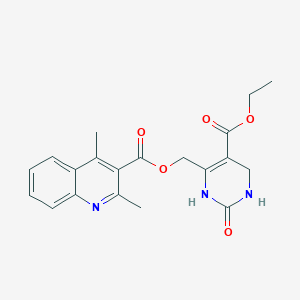
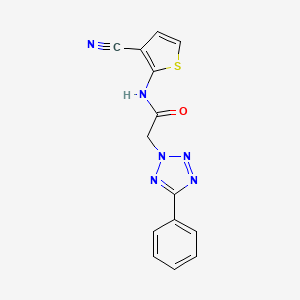
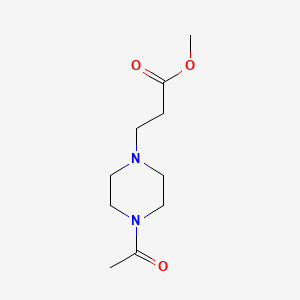
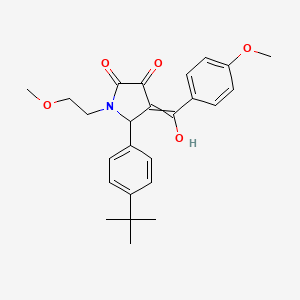
![N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide](/img/structure/B6621245.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6621246.png)
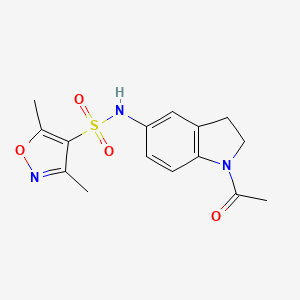
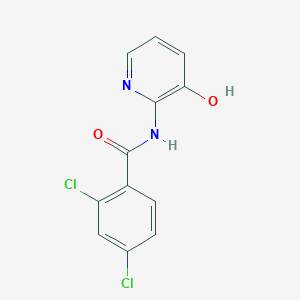
![[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate](/img/structure/B6621276.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B6621280.png)
![N-[2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B6621283.png)
![Methyl 5-[(6-imidazol-1-ylpyridin-3-yl)carbamoyl]thiophene-2-carboxylate](/img/structure/B6621289.png)
